molecular formula C20H18N4O3 B14934149 N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide

Cat. No.: B14934149
M. Wt: 362.4 g/mol
InChI Key: RIGGIJSKPUPMOI-UHFFFAOYSA-N
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Description

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide is a synthetic small molecule featuring a hybrid structure combining an indole carboxamide core with a quinoxalinone moiety linked via an ethyl chain. The indole moiety is substituted with a methyl group at the 1-position, while the quinoxalinone group contains a hydroxy and oxo functional group at the 2- and 3-positions, respectively.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26)

InChI Key

RIGGIJSKPUPMOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

Biological Activity

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a quinoxaline moiety linked to an indole structure, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C17H16N4O3\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_3

Anticancer Activity

Several studies have demonstrated the anticancer potential of similar compounds derived from indole and quinoxaline structures. For instance:

  • Indole Derivatives : Indole-2-carboxamides have shown promising activity against Mycobacterium tuberculosis, with low micromolar potency observed in phenotypic screenings .
  • Quinoxaline Analogs : Compounds containing the quinoxaline scaffold have been reported to exhibit significant cytotoxicity against various cancer cell lines. For example, benzamide derivatives of p-aminobenzoic acid showed IC50 values in the range of 3.0 µM to 5.85 µM, indicating strong anticancer activity .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives act by inhibiting key enzymes involved in cancer progression, such as 5-lipoxygenase (5-LO), which plays a crucial role in inflammatory processes associated with cancer .
  • Induction of Apoptosis : Some studies suggest that these compounds can activate caspase pathways, leading to programmed cell death in cancer cells .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of indole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited growth inhibition with GI50 values ranging from 26 nM to 86 nM, outperforming standard treatments like doxorubicin .

CompoundGI50 (nM)Reference
N-(2-(3-hydroxy...26 - 86
Doxorubicin33

Study 2: Inhibition of Mycobacterium tuberculosis

Another research focused on indole-based compounds revealed that specific analogs had significant activity against Mycobacterium tuberculosis, with some achieving low micromolar potency . This suggests potential applications in treating tuberculosis alongside cancer therapies.

Comparison with Similar Compounds

Structural Features

The target compound shares a carboxamide-linked indole scaffold with other derivatives but differs in substituent chemistry. Key comparisons include:

Compound Name Structural Features Key Functional Groups
Target Compound Indole-5-carboxamide with ethyl-linked quinoxalinone 3-Hydroxy-2-oxoquinoxaline, 1-methylindole
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides (8–12) Indole-2-carboxamide with benzoylphenyl and 5-methoxy Benzoylphenyl, 5-methoxyindole
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives (2a–2c) Indole-2-carboxylic acid with thiazole substituents Thiazole-5-ylidene, 3-formylindole

Key Observations :

  • The 5-position substituent (methyl vs. methoxy/chloro in other indole carboxamides) may alter lipophilicity and metabolic stability .

Key Observations :

  • The target compound’s synthesis may require milder conditions compared to the reflux-dependent thiazole-forming reactions in .
  • Benzoylphenyl derivatives in utilize acyl chloride intermediates, which are reactive but require careful handling .

Pharmacological Activities

Compound Name Reported Bioactivity Hypothesized Target
Target Compound Not explicitly reported (speculative) Kinases, PDEs, or metabolic enzymes
Compounds 8–12 Lipid-lowering effects (in vitro/in vivo) PPAR-α/γ, HMG-CoA reductase
Compounds 2a–2c Antimicrobial, anticancer (speculative) Bacterial topoisomerases, tubulin

Key Observations :

  • The quinoxalinone moiety in the target compound is structurally similar to kinase inhibitors (e.g., PDE4/5 or PI3K inhibitors), suggesting divergent applications compared to the lipid-lowering indole-2-carboxamides in .
  • Thiazole-containing indoles () may exhibit broader antimicrobial activity due to the thiazole’s metal-chelating properties .

Key Observations :

  • While direct safety data for the target compound are unavailable, structurally related quinoxaline derivatives (e.g., ) are classified as low-risk, suggesting manageable toxicity with proper handling .

Preparation Methods

Synthetic Strategy Overview

The synthesis of N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide follows a convergent approach, requiring independent preparation of the quinoxalinone and indole moieties prior to coupling via an ethylenediamine linker. Critical challenges include stabilizing reactive intermediates and minimizing side reactions during cyclization.

Key Structural Components

  • Quinoxalinone core : A 2,3-diketone system with a hydroxyl group at position 3, prone to tautomerization and hydrogen bonding.
  • Indole carboxamide : Features a 1-methyl substitution and a carboxamide at position 5, enhancing lipophilicity.
  • Ethylenediamine linker : Connects the indole’s carboxamide nitrogen to the quinoxalinone’s N1 position.

Synthesis of the Quinoxalinone Core

The 3-hydroxy-2-oxoquinoxaline moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives with α-keto acids or esters.

Cyclocondensation Methodology

A representative pathway involves reacting o-phenylenediamine with ethyl glyoxylate in acetic acid, followed by oxidation to introduce the 3-hydroxy group. Thiation using phosphorus pentasulfide (P₂S₁₀) in toluene under reflux yields the 3-mercapto intermediate, which is subsequently oxidized with hydrogen peroxide to form 3-hydroxy-2-oxoquinoxaline.

Table 1: Comparative Quinoxalinone Synthesis Conditions
Starting Material Reagents Temperature (°C) Yield (%)
o-Phenylenediamine Ethyl glyoxylate, AcOH 110 78
2-Aminobenzamide Diethyl oxalate, HCl Reflux 65
3-Mercaptoquinoxalin-2-one H₂O₂, AcOH 25 92

Microwave irradiation reduces reaction times from hours to minutes; for example, cyclocondensation of 2-nitroaniline with diethyl oxalate under microwaves achieves 85% yield in 15 minutes versus 6 hours conventionally.

Preparation of the Indole Carboxamide Moiety

The 1-methyl-1H-indole-5-carboxamide subunit is synthesized via Fischer indole synthesis followed by carboxamide functionalization.

Fischer Indole Synthesis

Phenylhydrazine reacts with 4-methylpentan-2-one in polyphosphoric acid at 120°C to form 1-methylindole. Subsequent Vilsmeier-Haack formylation at position 5 introduces an aldehyde group, which is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via mixed anhydride intermediates. Treatment with ethyl chloroformate and triethylamine generates the acyl imidazole, which reacts with ammonium hydroxide to yield the primary carboxamide.

Reaction Condition Optimization

Critical parameters include solvent polarity, temperature control, and protecting group management.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but risk hydrolysis. Switching to toluene for acid-sensitive steps reduces byproduct formation.

Protecting Group Strategies

  • Quinoxalinone hydroxyl : Protected as TBS ether using tert-butyldimethylsilyl chloride, removed post-coupling with TBAF.
  • Indole NH : Temporarily benzoylated to prevent side reactions during alkylation, cleaved with NaOH/MeOH.

Characterization and Analytical Methods

Final product purity is verified via HPLC (98.5%), with structural confirmation by ¹H/¹³C NMR and HRMS.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, OH), 8.21 (d, J=8.4 Hz, 1H, indole H4), 7.95 (s, 1H, quinoxalinone H6).
  • HRMS (ESI+) : m/z 391.1742 [M+H]⁺ (calc. 391.1739).

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